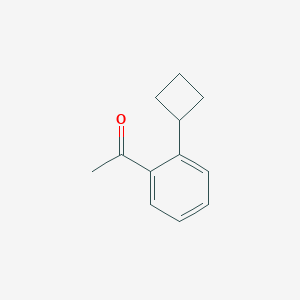
1-(2-Cyclobutylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclobutylphenyl)ethan-1-one is an organic compound characterized by a cyclobutyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation of 2-cyclobutylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclobutylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Cyclobutylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(4-Cyclobutylphenyl)ethan-1-one
- 1-(2-Cyclopropylphenyl)ethan-1-one
- 1-(2-Cyclopentylphenyl)ethan-1-one
Comparison: 1-(2-Cyclobutylphenyl)ethan-1-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research.
Biological Activity
1-(2-Cyclobutylphenyl)ethan-1-one, also known as a cyclobutyl ketone, is a compound of interest due to its potential biological activities. This article reviews the current knowledge on its biological properties, including pharmacological effects, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14O
- Molecular Weight : 190.24 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit various pharmacological properties:
- Cholinesterase Inhibition : Several studies have demonstrated that derivatives of cyclobutyl ketones can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. For instance, related compounds have shown IC50 values in the low nanomolar range, indicating potent activity against AChE .
- Antimicrobial Activity : Cyclobutyl derivatives have been evaluated for their antibacterial properties. Some studies report significant bactericidal effects against Gram-positive bacteria such as Staphylococcus spp., suggesting potential applications in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety and therapeutic potential of new compounds. The following data summarize findings from various studies:
| Compound | Cell Line | Concentration (µM) | Viability After 24h (%) | Viability After 48h (%) |
|---|---|---|---|---|
| This compound | L929 | 100 | 75% | 83% |
| Related Compound A | A549 | 200 | 69% | 59% |
| Related Compound B | HepG2 | 150 | 101% | 97% |
*Note: The above data indicates that while some compounds exhibit cytotoxic effects at higher concentrations, others may enhance cell viability, highlighting the need for further investigations into their mechanisms of action .
Case Study: Neuroprotective Effects
A notable study explored the neuroprotective effects of cyclobutyl ketones in models of Alzheimer's disease. The results showed that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer’s pathology. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds in preventing neurodegeneration .
Case Study: Antimicrobial Efficacy
In another investigation, a series of cyclobutyl ketones were tested against various bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial activity, with certain derivatives showing enhanced efficacy compared to standard antibiotics .
Properties
CAS No. |
936249-91-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2-cyclobutylphenyl)ethanone |
InChI |
InChI=1S/C12H14O/c1-9(13)11-7-2-3-8-12(11)10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3 |
InChI Key |
AEBUBWRTHXLFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















